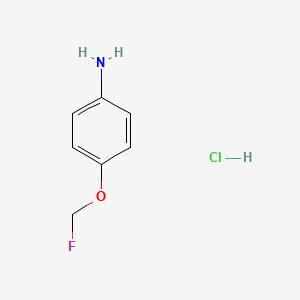

4-(Fluoromethoxy)aniline hydrochloride

Description

Contextualization of Fluoroalkoxy Anilines in Organic Synthesis and Medicinal Chemistry Research

Fluoroalkoxy anilines represent a pivotal class of compounds in the realms of organic synthesis and medicinal chemistry. The introduction of a fluoroalkoxy group, such as the fluoromethoxy group in 4-(Fluoromethoxy)aniline (B6325791) hydrochloride, can profoundly influence the physicochemical properties of the parent aniline (B41778) molecule. In medicinal chemistry, the strategic incorporation of fluorine or fluorine-containing moieties is a well-established strategy to enhance a drug candidate's metabolic stability, binding affinity, and bioavailability. nbinno.comnih.gov For instance, the trifluoromethoxy group, a close relative of the fluoromethoxy group, is known to impart specific electronic and lipophilic properties that can significantly influence a drug candidate's interaction with biological targets, often leading to enhanced potency. nbinno.com

These fluorinated aniline derivatives serve as versatile building blocks in the synthesis of more complex molecules. guidechem.com Their utility is particularly notable in the development of pharmaceuticals and agrochemicals. nbinno.comchemimpex.com For example, 4-(Trifluoromethoxy)aniline is a key intermediate in the synthesis of various pharmaceutical compounds, including treatments for neurological disorders. nbinno.comnbinno.com The unique properties conferred by the fluoroalkoxy group make these anilines highly sought-after for creating novel compounds with improved efficacy and safety profiles. nbinno.com

Historical Perspective and Significance of Aniline Derivatives in Chemical Science

The story of aniline and its derivatives is deeply intertwined with the history of modern chemistry. Aniline was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo. wikipedia.orgresearchgate.net However, its true potential was unlocked in the mid-19th century. In 1856, William Henry Perkin, a student of August Wilhelm von Hofmann, accidentally synthesized the first synthetic dye, mauveine, from aniline. wikipedia.orgmcgill.ca This discovery laid the foundation for the synthetic dye industry and marked a pivotal moment in the application of organic chemistry. mcgill.ca

Beyond dyes, aniline derivatives soon found critical applications in medicine. In the late 19th century, compounds like acetanilide (B955) emerged as early analgesic drugs. wikipedia.org The development of the first sulfa drug, Prontosil, a derivative of an aniline dye, in the 1930s revolutionized the treatment of bacterial infections and ushered in the era of antibiotics. mcgill.ca Paul Ehrlich's work with aniline-based dyes led to the concept of the "magic bullet" and the development of Salvarsan, the first effective treatment for syphilis. mcgill.ca Today, aniline derivatives are fundamental to the production of a wide range of pharmaceuticals, including the common pain reliever acetaminophen (B1664979) (Tylenol). mcgill.ca

Scope and Academic Relevance of 4-(Fluoromethoxy)aniline Hydrochloride Studies

While specific research literature on this compound is not extensively detailed, its academic relevance can be inferred from the broader interest in fluorinated anilines. These compounds are of significant interest to researchers in synthetic chemistry, medicinal chemistry, and materials science. The academic pursuit of such molecules is driven by the need for novel building blocks that can be used to construct complex molecular architectures with unique properties.

The hydrochloride salt form of an aniline derivative is often utilized to improve its stability and solubility in aqueous media, which can be advantageous for certain synthetic transformations and for handling the compound. The academic interest in this compound would likely focus on its use as a precursor in the synthesis of new chemical entities. Researchers would be interested in its reactivity in various chemical reactions and its potential to introduce the 4-(fluoromethoxy)phenyl moiety into larger molecules.

The physical and chemical properties of this compound would be of fundamental interest for its characterization and application in synthetic protocols. For context, the properties of several related fluorinated aniline hydrochlorides are presented in the following tables.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 4-(Trifluoromethyl)aniline hydrochloride | C₇H₆F₃N·HCl | 197.59 | 90774-69-9 |

| 4-(Difluoromethyl)aniline hydrochloride | C₇H₈ClF₂N | 179.59 | 1980063-54-4 |

| 4-(Chlorodifluoromethoxy)aniline hydrochloride | C₇H₇Cl₂F₂NO | 230.04 | 2554538-99-5 |

| Property | Value |

|---|---|

| Appearance | White to light yellow powder to crystal |

| Melting Point | 202 °C |

| Purity | ≥ 98% (HPLC) |

Data for the tables was sourced from multiple chemical suppliers and databases. chemimpex.comnih.govnih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H9ClFNO |

|---|---|

Molecular Weight |

177.60 g/mol |

IUPAC Name |

4-(fluoromethoxy)aniline;hydrochloride |

InChI |

InChI=1S/C7H8FNO.ClH/c8-5-10-7-3-1-6(9)2-4-7;/h1-4H,5,9H2;1H |

InChI Key |

JEBXVJUHADFQEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)OCF.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Fluoromethoxy Aniline Hydrochloride

De Novo Synthetic Routes and Pathway Analysis

De novo synthesis of 4-(Fluoromethoxy)aniline (B6325791) hydrochloride typically commences from readily available precursors. The analysis of synthetic pathways focuses on the strategic introduction of the key functional groups: the fluoromethoxy ether and the amino group, culminating in the formation of the hydrochloride salt.

A primary and widely adopted strategy for synthesizing aromatic amines is the reduction of the corresponding nitroarenes. geeksforgeeks.org In this context, the synthesis of 4-(Fluoromethoxy)aniline hydrochloride begins with the precursor 4-(Fluoromethoxy)nitrobenzene. The conversion of the nitro group (-NO2) to a primary amine group (-NH2) is a critical step that can be achieved through various reductive methods. commonorganicchemistry.com

The choice of reducing agent is crucial as it must be effective for the nitro group while being compatible with other functional groups in the molecule, such as the fluoromethoxy ether. Common methods include catalytic hydrogenation and chemical reductions using metals in acidic media. commonorganicchemistry.com For instance, iron powder in the presence of an acid like hydrochloric acid is a classic and cost-effective method for this transformation. researchgate.net Similarly, tin(II) chloride (SnCl2) offers a mild alternative for reducing aromatic nitro compounds. commonorganicchemistry.com

| Reducing System | Substrate Example | Conditions | Yield | Reference |

|---|---|---|---|---|

| Fe/HCl | Generic Nitroarene | Acidic, Aqueous | High | researchgate.net |

| H₂/Pd/C | Generic Nitroarene | Pressurized H₂, Various Solvents | Excellent | commonorganicchemistry.com |

| SnCl₂ | Generic Nitroarene | Acidic, Protic Solvents | Good to Excellent | commonorganicchemistry.com |

| NaBH₄/Pd/C | 4-Nitroacetophenone | Water, Room Temperature | High | scispace.com |

| Hydrazine (B178648) Hydrate (B1144303)/Pd/C | Halogenated Nitroarenes | Ethanol (B145695), Reflux | Good | organic-chemistry.org |

This reduction pathway is often preferred due to the high efficiency and availability of the nitrobenzene (B124822) precursors, which can be synthesized via electrophilic nitration of the corresponding fluoromethoxybenzene.

An alternative, though less common, approach to forming the C-N bond is through direct electrophilic amination. This strategy involves the reaction of an electron-rich aromatic ring, such as fluoromethoxybenzene, with a reagent that delivers an electrophilic "NH2+" equivalent. The fluoromethoxy group is generally an ortho-, para-directing activator due to the electron-donating resonance effect of the oxygen atom's lone pairs, which outweighs the inductive electron-withdrawing effect of the fluorine atoms. libretexts.orgmasterorganicchemistry.com This directing effect would favor the introduction of the amino group at the desired para position.

Reagents derived from hydroxylamine, such as those with N-O bonds, have been developed for electrophilic amination, allowing for the direct introduction of unprotected amino groups. rsc.org This method can improve step economy by avoiding the multi-step process of nitration followed by reduction. However, the development of practical and selective electrophilic amination reactions for specific substrates remains an active area of research. dntb.gov.ua

The synthesis of the fluoromethoxy moiety is a key challenge. The term "fluoromethoxy" can refer to monofluoromethoxy (-OCH2F), difluoromethoxy (-OCHF2), or trifluoromethoxy (-OCF3) groups. The installation of these groups is typically not performed on the aniline (B41778) itself but on a precursor like a phenol (B47542).

For instance, a common route to 4-(difluoromethoxy)aniline (B1299965) involves a two-step process starting from 4-nitrophenol. The phenol is first reacted with a difluoromethylating agent, such as monochlorodifluoromethane, under basic conditions to form 4-(difluoromethoxy)nitrobenzene. google.com This nitro-intermediate is then reduced to the target aniline using methods described previously. google.com A similar pathway can be envisioned for other fluoromethoxy derivatives, where the fluorinated alkyl group is introduced via nucleophilic substitution on a phenoxide intermediate.

The final step in the synthesis is the formation of the hydrochloride salt. 4-(Fluoromethoxy)aniline, like other anilines, is a weak base due to the lone pair of electrons on the nitrogen atom. quora.com It readily reacts with strong acids, such as hydrochloric acid (HCl), in a simple acid-base neutralization reaction to form the corresponding anilinium salt, this compound. geeksforgeeks.orgquora.comyoutube.com

The formation of the salt serves several purposes. It often converts a liquid or low-melting solid free base into a more stable, crystalline solid with a higher melting point, which is easier to handle, purify, and store. americanpharmaceuticalreview.com Furthermore, salt formation can significantly enhance the aqueous solubility of the compound, a critical property in pharmaceutical applications. nih.govacs.org

Optimization of the salt formation process involves several key parameters:

Stoichiometry : A slight excess of hydrochloric acid is often used to ensure complete conversion of the aniline to its salt form. youtube.com

Solvent Selection : The choice of solvent is critical for controlling crystallization and purity. Solvents in which the hydrochloride salt has low solubility are often used to facilitate its precipitation and isolation. reddit.com

Temperature and pH Control : Temperature can affect both the reaction rate and the solubility of the salt. The pH of the final solution is also important; the pHmax, the pH above which the salt may convert back to its free base, is a key characteristic. nih.gov

Isolation and Drying : The final product is typically isolated by filtration and dried under vacuum to remove residual solvent and excess HCl. youtube.comresearchgate.net

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways. In the synthesis of this compound, catalytic methods are most prominently featured in the reduction of the nitroaryl precursor.

Transition metal catalysts are highly effective for the reduction of nitroarenes to anilines, often providing high yields and selectivity under mild conditions. researchgate.net These methods are generally preferred over stoichiometric metal/acid reductions in industrial settings due to reduced waste generation and easier product work-up. rsc.org

Catalytic Hydrogenation: This is one of the most common methods, employing hydrogen gas (H₂) as the reductant in the presence of a heterogeneous catalyst. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel are frequently used. commonorganicchemistry.comresearchgate.net The reaction is typically carried out in a solvent like ethanol or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen.

Catalytic Transfer Hydrogenation: This approach avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include hydrazine hydrate (H₂NNH₂·H₂O), formic acid (HCOOH), and sodium borohydride (B1222165) (NaBH₄). organic-chemistry.orgunimi.it The catalyst, often Pd/C or an iron complex, facilitates the transfer of hydrogen from the donor to the nitro group. organic-chemistry.org This method is often considered safer and more convenient for laboratory-scale synthesis.

Other Catalytic Systems: Research has explored a variety of non-noble metal catalysts based on iron, copper, and nickel due to their lower cost and abundance. researchgate.netunimi.it For example, iron-based catalysts have been successfully used for the reduction of nitroarenes using organosilanes as the reducing agent. rsc.org Gold nanoparticles have also shown high catalytic activity for this transformation with sodium borohydride as the reductant. unisa.it

| Catalyst | Reductant | Substrate Scope | Key Findings | Reference |

|---|---|---|---|---|

| Iron (Fe) Complexes | Organosilanes | Wide range of functionalized nitroarenes | High selectivity, avoids pressurized H₂ | rsc.org |

| Gold (Au) Nanoparticles | NaBH₄ | Nitrobenzene and derivatives | High activity and selectivity under mild conditions | unisa.it |

| Palladium on Carbon (Pd/C) | Hydrazine Hydrate | Halogenated nitroarenes | Selective reduction of nitro group without dehalogenation | organic-chemistry.org |

| Copper (Cu) Nanoparticles | NaBH₄ | Nitrobenzene | High conversion (100%) in a short reaction time (8 min) | researchgate.net |

| Activated Iron (Fe) | Generated from Fe/HCl | Various functionalized nitroarenes | Chemoselective and tolerates groups like ketones and nitriles | researchgate.net |

Development of Phase-Transfer Catalysis in Fluorination Steps

Phase-transfer catalysis (PTC) has emerged as a powerful technique for conducting reactions between reactants located in different immiscible phases, thereby enhancing reaction rates and yields. In the context of synthesizing precursors to 4-(Fluoromethoxy)aniline, PTC is particularly relevant for the O-alkylation of a phenolic precursor with a fluoromethylating agent. This approach circumvents the need for harsh reaction conditions and the use of expensive, anhydrous solvents.

The mechanism of PTC in the O-alkylation of phenols typically involves a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB), which facilitates the transfer of the phenoxide anion from an aqueous phase to an organic phase where the fluoromethylating agent is present. researchgate.netphasetransfercatalysis.com The lipophilic cation of the catalyst pairs with the phenoxide anion, forming a more soluble ion pair in the organic medium, thus accelerating the nucleophilic substitution reaction. wikipedia.org

Several factors influence the efficiency of this process, including the choice of catalyst, solvent, and the nature of the fluoromethylating agent. Studies on the O-alkylation of phenols have demonstrated that the use of PTC can significantly minimize side reactions like C-alkylation, leading to higher regioselectivity. phasetransfercatalysis.com The selection of the phase-transfer catalyst is crucial; for instance, catalysts with greater lipophilicity often exhibit higher efficacy. nih.gov

| Catalyst | Organic Solvent | Reaction Conditions | Outcome | Reference |

| Tetrabutylammonium Bromide (TBAB) | Dichloromethane-water (biphasic) | 50 °C | Efficient for various alkylation processes. | nih.gov |

| Aliquat 336 | Toluene | Room Temperature | Effective for O-alkylation of phenols. | phasetransfercatalysis.com |

| Polyethylene Glycol (PEG-400) | Toluene | Room Temperature | Shows catalytic activity in O-alkylation. | phasetransfercatalysis.com |

While direct literature on the phase-transfer catalyzed fluoromethoxylation of 4-aminophenol (B1666318) is limited, the principles derived from analogous phenol alkylations provide a strong foundation for its application. The use of reagents like fluoromethyl tosylate or similar electrophilic fluoromethylating agents in a biphasic system with a suitable phase-transfer catalyst presents a promising and greener route to 4-(fluoromethoxy)aniline.

Process Intensification and Green Chemistry Considerations in Large-Scale Research Synthesis

Process intensification and the adoption of green chemistry principles are paramount in modern chemical synthesis, aiming to enhance efficiency, reduce waste, and improve safety.

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and seamless scale-up. researchgate.netacs.org In the synthesis of anilines, continuous flow reactors have been successfully employed for the hydrogenation of nitroarenes, a key step in the production of 4-(Fluoromethoxy)aniline from its nitro precursor. researchgate.netgoogle.com

The optimization of a continuous flow process involves several key parameters:

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions. Optimal temperature profiles are crucial for maximizing yield and selectivity. researchgate.net

Flow Rate: This determines the residence time of the reactants in the reactor. Shorter residence times are desirable for process intensification, provided the reaction goes to completion. researchgate.net

Pressure: In hydrogenation reactions, pressure is a critical parameter that influences the solubility of hydrogen gas in the reaction medium, thereby affecting the reaction rate. google.com

Catalyst: The choice and form of the catalyst (e.g., packed-bed reactor) are vital for achieving high conversion and selectivity in a continuous flow setup. acs.org

| Parameter | Optimized Value/Range | Impact on Aniline Synthesis | Reference |

| Temperature | 60-70 °C | Increased yield of aniline. | researchgate.net |

| Flow Rate | 0.5 mL/min | Optimal residence time for complete hydrogenation. | researchgate.net |

| H₂ Pressure | 3.0 MPa | Sufficient for high-yield hydrogenation. | researchgate.net |

| Solvent | Methanol (B129727) | Effective solvent for the reaction. | researchgate.net |

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. nih.gov Green solvent selection guides categorize solvents based on their environmental, health, and safety impacts, encouraging the use of more benign alternatives. mdpi.com For the synthesis of anilines, transitioning from traditional volatile organic compounds to greener solvents like methanol or even water-based systems can significantly reduce the environmental footprint. mdpi.comspecchemonline.com

Waste minimization strategies in the laboratory synthesis of fluorinated anilines include:

Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product.

Catalysis: Utilizing catalytic processes, which reduce the need for stoichiometric reagents and often lead to cleaner reactions with fewer byproducts. rsc.org

Solvent Recycling: Implementing procedures for the recovery and reuse of solvents.

Process Mass Intensity (PMI): A key green metric that measures the total mass of materials used to produce a certain mass of product. A lower PMI indicates a more sustainable process. rsc.org

| Green Chemistry Metric | Definition | Relevance to Synthesis | Reference |

| Atom Economy (AE) | (Molecular weight of product / Sum of molecular weights of all reactants) x 100% | A theoretical measure of reaction efficiency. | rsc.org |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | A practical measure of reaction efficiency. | nih.gov |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | A holistic measure of the greenness of a process. | rsc.org |

Stereochemical Control and Regioselectivity in Analogous Synthetic Pathways

The introduction of a fluoromethoxy group onto an aromatic ring presents challenges in terms of both regioselectivity and, in the case of chiral precursors, stereoselectivity.

Regioselectivity in the electrophilic fluoromethoxylation of a substituted aniline is governed by the directing effects of the substituents on the aromatic ring. The amino group is a strong activating group and an ortho-, para-director. nih.gov Therefore, in the synthesis of 4-(Fluoromethoxy)aniline, direct fluoromethoxylation of aniline would likely lead to a mixture of ortho and para isomers. To achieve high regioselectivity for the para position, it is common to start with a para-substituted precursor, such as 4-nitrophenol, and then reduce the nitro group to an amine after the fluoromethoxy group has been introduced. google.com

Stereochemical control becomes crucial when synthesizing chiral molecules containing a fluoromethoxy group. While this compound itself is not chiral, analogous synthetic pathways leading to chiral fluorinated compounds often require stereoselective methods. Asymmetric phase-transfer catalysis, using chiral catalysts, has been successfully employed for the enantioselective α-functionalization of prochiral nucleophiles. nih.govnih.gov This approach could be conceptually extended to the asymmetric fluoromethoxylation of a suitable prochiral precursor.

Recent advancements in asymmetric catalysis have led to the development of various chiral phase-transfer catalysts, including those derived from cinchona alkaloids and chiral spiro ammonium salts, which have shown high efficacy in a range of enantioselective transformations. nih.govresearchgate.net The design of these catalysts often involves creating a well-defined chiral environment around the reactive center, which allows for differentiation between the two enantiotopic faces of the prochiral substrate. mdpi.com

| Catalysis Type | Catalyst Example | Application | Outcome | Reference |

| Asymmetric Phase-Transfer Catalysis | Chiral Cinchona Alkaloid Derivatives | Enantioselective α-functionalization | High enantioselectivity in C-C, C-O, and C-N bond formation. | nih.govresearchgate.net |

| Chiral Anion Phase-Transfer Catalysis | Chiral Phosphate Anions | Asymmetric reactions involving cationic reagents | Expands the scope of asymmetric PTC. | unimi.it |

| Bifunctional Phase-Transfer Catalysis | Catalysts with Hydrogen Bond Donors | Asymmetric alkylations and Michael additions | High yields and excellent enantioselectivities. | mdpi.com |

Chemical Transformations and Derivatization Studies of 4 Fluoromethoxy Aniline Hydrochloride

Reactivity of the Arylamine Moiety

The nitrogen atom of the arylamine in 4-(fluoromethoxy)aniline (B6325791) is nucleophilic and serves as a key site for a range of chemical transformations.

The primary amine of 4-(fluoromethoxy)aniline readily undergoes acylation and sulfonylation to form the corresponding amides and sulfonamides. These reactions are fundamental for introducing new functional groups and are widely employed in the synthesis of biologically active molecules.

Amidation: The reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, yields N-aryl amides. Direct amidation with a carboxylic acid typically requires a coupling agent to facilitate the dehydration process. A variety of modern coupling reagents have been shown to be effective for the amidation of less reactive anilines. For instance, uronium-based reagents like TPTU and COMU have demonstrated high conversions for the amidation of aniline (B41778). luxembourg-bio.com

Sulfonamidation: Similarly, reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. This transformation is a cornerstone in medicinal chemistry, with the sulfonamide moiety being a key component in numerous therapeutic agents.

The table below illustrates typical conditions for these transformations, based on general procedures for aniline derivatives.

| Reagent Type | Specific Reagent | Catalyst/Base | Product |

| Acyl Chloride | Acetyl chloride | Pyridine or Triethylamine | N-(4-(fluoromethoxy)phenyl)acetamide |

| Carboxylic Acid | Benzoic acid | TBTU / DIEA | N-(4-(fluoromethoxy)phenyl)benzamide |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Pyridine | N-(4-(fluoromethoxy)phenyl)-4-methylbenzenesulfonamide |

This table presents representative reactions based on established methods for aniline derivatization.

Primary aromatic amines like 4-(fluoromethoxy)aniline undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). byjus.comorganic-chemistry.org This reaction converts the amino group into a diazonium salt, specifically 4-(fluoromethoxy)benzenediazonium chloride.

The resulting diazonium salt is a valuable synthetic intermediate due to the excellent leaving group ability of molecular nitrogen (N₂). masterorganicchemistry.com It can undergo a variety of subsequent transformations:

Sandmeyer Reactions: The diazonium group can be replaced by halides (–Cl, –Br) or cyanide (–CN) using the corresponding copper(I) salts.

Schiemann Reaction: Replacement by fluoride (B91410) (–F) can be achieved by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. masterorganicchemistry.com

Azo Coupling: Diazonium salts act as weak electrophiles and can react with electron-rich aromatic compounds, such as phenols or other anilines, in electrophilic aromatic substitution reactions to form brightly colored azo compounds. wikipedia.orglibretexts.org This reaction is the basis for the synthesis of many azo dyes. unb.ca Coupling with phenols is typically performed under mild alkaline conditions, while coupling with anilines is done in weakly acidic solutions. libretexts.org The coupling reaction preferentially occurs at the para-position of the activated aromatic ring. wikipedia.org

| Coupling Partner | Reaction Conditions | Product Type |

| Phenol (B47542) | pH > 7.5 | Azo-coupled phenol |

| Aniline | pH < 6 | Azo-coupled aniline (diazoamino compound) |

| N,N-Dimethylaniline | Weakly acidic | Azo dye (e.g., analogue of Methyl Yellow) |

| 2-Naphthol | Mildly alkaline | Azo dye (e.g., analogue of Sudan dyes) |

This table illustrates the versatility of the 4-(fluoromethoxy)benzenediazonium salt in azo coupling reactions.

The condensation reaction between 4-(fluoromethoxy)aniline and carbonyl compounds (aldehydes or ketones) results in the formation of imines, commonly known as Schiff bases. This reaction typically involves acid catalysis and the removal of water to drive the equilibrium toward the product. Schiff bases are important intermediates and have been investigated for a wide range of applications. The synthesis can often be achieved through environmentally benign methods, such as reactions in water or under microwave irradiation. semanticscholar.org

The general reaction is as follows: FCH₂O-C₆H₄-NH₂ + R-CO-R' → FCH₂O-C₆H₄-N=C(R)(R') + H₂O

| Carbonyl Compound | Product Name |

| Benzaldehyde | N-(benzylidene)-4-(fluoromethoxy)aniline |

| 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-4-(fluoromethoxy)aniline |

| Acetophenone | N-(1-phenylethylidene)-4-(fluoromethoxy)aniline |

| Salicylaldehyde | 2-(((4-(fluoromethoxy)phenyl)imino)methyl)phenol |

This table provides examples of Schiff bases derived from 4-(fluoromethoxy)aniline and various carbonyl compounds.

In the context of nucleophilic aromatic substitution (SNAr), the amino group of 4-(fluoromethoxy)aniline acts as a potent nucleophile. While the aniline ring itself is electron-rich and not a typical substrate for SNAr, the amine can readily attack highly electron-deficient aromatic rings, such as those bearing multiple nitro groups. pressbooks.pub The reaction proceeds via the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group (typically a halide). masterorganicchemistry.com

For example, 4-(fluoromethoxy)aniline would be expected to react with a substrate like 2,4-dinitrochlorobenzene, displacing the chloride to form a new N-aryl derivative. The reaction rate is enhanced by the presence of strong electron-withdrawing groups ortho and para to the leaving group on the substrate.

Functionalization of the Aromatic Ring System

The substituents already present on the aniline ring dictate the position of further substitution in electrophilic aromatic substitution (EAS) reactions. wikipedia.org

The regiochemical outcome of EAS reactions on 4-(fluoromethoxy)aniline is determined by the directing effects of the amino (-NH₂) and fluoromethoxy (-OCHF₂) groups, which are strongly influenced by the reaction's pH.

Under Neutral or Basic Conditions (Free Aniline): The amino group is one of the most powerful activating, ortho, para-directing groups in EAS. The fluoromethoxy group is also an ortho, para-director due to resonance donation from the oxygen lone pairs, although its activating effect is attenuated by the inductive electron withdrawal of the fluorine atom compared to a simple methoxy (B1213986) group. The directing power of the -NH₂ group is dominant. Therefore, electrophilic attack will be directed primarily to the positions ortho to the amino group (C2 and C6). Due to the high activation of the ring, these reactions can be difficult to control and may lead to polysubstituted products. A common strategy to moderate the reactivity and improve selectivity is to first protect the amino group by converting it to an amide (e.g., an acetanilide), which is a less powerful activator. libretexts.org

Under Strongly Acidic Conditions (Anilinium Salt): In the presence of strong acids, such as in nitration or sulfonation reactions, the amino group is protonated to form the anilinium ion (-NH₃⁺). taylorfrancis.com The -NH₃⁺ group is strongly deactivating and a meta-director. Consequently, the regioselectivity is now controlled by the fluoromethoxy group. The -OCHF₂ group directs incoming electrophiles to its ortho positions (C3 and C5), which are meta to the deactivating anilinium group.

The table below summarizes the expected major products for common EAS reactions under different conditions.

| Reaction | Reagent | Conditions | Expected Major Product(s) |

| Bromination | Br₂ in CCl₄ | Neutral | 2-Bromo-4-(fluoromethoxy)aniline (and 2,6-dibromo derivative) |

| Nitration | HNO₃ / H₂SO₄ | Strongly Acidic | 4-Amino-2-nitro-1-(fluoromethoxy)benzene |

| Sulfonation | Fuming H₂SO₄ | Strongly Acidic | 4-Amino-2-(fluoromethoxy)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Anhydrous | Reaction fails or is complex due to Lewis acid complexation with the amine. |

This table outlines the predicted regiochemical outcomes for EAS reactions on 4-(fluoromethoxy)aniline based on substituent directing effects.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The 4-(fluoromethoxy)aniline scaffold is well-suited for these transformations, typically after conversion of the amine to a more stable functional group or by targeting the aromatic ring through prior halogenation.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction facilitates the formation of C-C bonds between organohalides and organoboron compounds. nih.gov To utilize 4-(fluoromethoxy)aniline in this reaction, it would typically first be converted into an aryl halide or triflate. For instance, diazotization of the aniline followed by a Sandmeyer reaction can introduce a bromine or iodine atom onto the aromatic ring, ortho or meta to the existing substituents. This resulting halo-derivative can then be coupled with a variety of aryl or alkyl boronic acids or esters. The reaction is generally catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a suitable phosphine (B1218219) ligand and a base. thieme-connect.de The electronic nature of the fluoromethoxy group—an electron-donating group—can influence the efficiency of the oxidative addition step. The versatility of this reaction allows for the synthesis of a wide range of biaryl compounds derived from the 4-(fluoromethoxy)aniline core. ugr.es

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.org This reaction can be employed in two primary ways with respect to the 4-(fluoromethoxy)aniline scaffold. First, if a halogenated derivative of 4-(fluoromethoxy)benzene is used, 4-(fluoromethoxy)aniline itself (or its derivatives) can act as the amine coupling partner to form diarylamines. researchgate.net Conversely, a halogenated derivative of 4-(fluoromethoxy)aniline can be coupled with a wide range of primary or secondary amines. nih.govnih.gov The development of sterically hindered and electron-rich phosphine ligands (e.g., X-Phos, BippyPhos) has significantly expanded the scope of this reaction, allowing for the coupling of challenging substrates under milder conditions. beilstein-journals.orgresearchgate.net The reaction typically employs a palladium catalyst and a strong base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). researchgate.net

| Reaction Type | Aniline Derivative (Starting Material) | Coupling Partner | Catalyst/Ligand System | Base | Product Type | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | ortho-Bromoaniline | Aryl/Alkyl Boronic Ester | CataXCium A Pd G3 | K₃PO₄ | ortho-Substituted Biaryl Amine | nih.gov |

| Suzuki-Miyaura | Fluorohalobenzene | Phenylboronic Acid | Pd Nanoparticles on Graphene | KF | Fluorinated Biphenyl | ugr.es |

| Buchwald-Hartwig | Aryl Halide | Fluoroalkylamine | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Fluorinated Aniline | nih.govnih.gov |

| Buchwald-Hartwig | Aryl Fluorosulfate | Aniline | Pd(PPh₃)₄ | Cs₂CO₃ | Diarylamine | researchgate.net |

C-H Activation and Direct Arylation Methodologies

Direct C-H activation and arylation have emerged as highly efficient and atom-economical strategies for modifying aromatic cores, bypassing the need for pre-functionalized starting materials. rsc.org For derivatives of 4-(fluoromethoxy)aniline, the amino group (or a modified version of it) can act as a directing group to facilitate ortho-C-H functionalization.

The free amino group of anilines can direct palladium catalysts to activate the C-H bond at the ortho position, enabling coupling with arylboric acids to form o-amino biaryls. rsc.org However, the reactivity of the free amine often necessitates its conversion into a more robust directing group, such as an amide, carbamate, or picolinamide. These groups coordinate to the metal center and position it for selective C-H cleavage.

While ortho-functionalization is well-established, achieving arylation at the more remote meta-position has been a significant challenge. nih.gov Recent advancements have utilized a cooperative catalytic system involving palladium, a specialized ligand, and a transient mediator like norbornene to achieve meta-C-H arylation of aniline derivatives. nih.gov This methodology allows for the introduction of aryl groups at the C-3 or C-5 position of the 4-(fluoromethoxy)aniline ring system, providing access to substitution patterns that are difficult to obtain through classical methods. These reactions offer a powerful route to novel derivatives with diverse substitution patterns. nih.gov Furthermore, photocatalytic methods using visible light have been developed for the C-H arylation of anilines via in situ generated diazonium salts, presenting a green and efficient alternative. rsc.org

| Position | Methodology | Directing Group | Catalyst System | Key Features | Reference |

|---|---|---|---|---|---|

| ortho | Pd-Catalyzed C-H Arylation | Free Amine (-NH₂) | Pd(OAc)₂ | Coupling with arylboric acids. | rsc.org |

| ortho | Directed C-H Carbonylation | In situ generated Amide | Rh(III) | Construction of benzoxazinones. | researchgate.net |

| meta | Cooperative Catalysis | Amine with S,O-Ligand | Palladium/S,O-Ligand/Norbornene | Functionalization of the less reactive meta-position. | nih.gov |

| General | Visible-Light Photocatalysis | In situ Diazonium Salt | PANI-g-C₃N₄-TiO₂ Composite | Aqueous medium, green chemistry approach. | rsc.org |

Manipulation of the Fluoromethoxy Group

The fluoromethoxy (-OCH₂F) group is a key feature of the molecule, influencing its electronic properties and lipophilicity. Chemical manipulation of this group, while challenging, could provide access to novel analogs.

Selective Defluorination Reactions

The carbon-fluorine bond is the strongest single bond in organic chemistry, making selective defluorination a difficult transformation. Research in this area has often focused on polyfluorinated groups like the trifluoromethyl (-CF₃) group. researchgate.net Methodologies developed for these groups could potentially be adapted for the monofluoromethoxy moiety.

One approach involves protolytic defluorination using superacids, such as trifluoromethanesulfonic acid. nih.gov In this process, protonation of the fluorine atom can facilitate its departure as hydrogen fluoride (HF), generating a transient cationic intermediate that can be trapped by a nucleophile. Another strategy employs organophotoredox catalysis, where a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) process with the substrate to activate the C-F bond, leading to defluorination. researchgate.net While these methods have been demonstrated on other fluorinated substrates, their application to the fluoromethoxy group on an aniline ring would require careful optimization to manage the reactivity of the aniline and the aromatic system.

Introduction of Other Fluorinated Alkoxy Moieties

Instead of modifying the existing fluoromethoxy group, an alternative strategy involves the synthesis of analogs bearing different fluorinated alkoxy chains. This is typically achieved by starting with the corresponding phenol, 4-aminophenol (B1666318), and performing a nucleophilic substitution reaction. For example, reacting 4-aminophenol (with its amino group suitably protected) with various fluorinated alkyl halides or triflates (e.g., 2,2-difluoroethyl triflate, 2,2,2-trifluoroethyl iodide) in the presence of a base can yield a range of derivatives with different fluorinated alkoxy tails. Deoxyfluorination reagents can also be used to convert hydroxyalkyl ethers into the desired fluoroalkyl ethers. nsf.gov This approach allows for systematic variation of the fluorine content and the length of the alkoxy chain, enabling fine-tuning of the molecule's physicochemical properties.

Synthesis of Advanced Heterocyclic Compounds Incorporating 4-(Fluoromethoxy)aniline Scaffolds

Aromatic amines are fundamental building blocks for the synthesis of a vast number of heterocyclic compounds. google.com 4-(Fluoromethoxy)aniline is an ideal starting material for constructing fused heterocyclic systems, such as indoles and quinolines, which are prevalent in medicinal chemistry. openmedicinalchemistryjournal.comnih.gov

Indole (B1671886) and Quinoline Derivative Synthesis

Indole Synthesis: Numerous methods exist for the synthesis of indoles starting from anilines. openmedicinalchemistryjournal.com For example, the Fischer indole synthesis, one of the oldest and most reliable methods, involves the reaction of an aniline with a ketone or aldehyde under acidic conditions to form a phenylhydrazone, which then undergoes cyclization. Using 4-(fluoromethoxy)aniline in this reaction would lead to the formation of indoles bearing a 5-(fluoromethoxy) substituent. Other methods, such as the reaction of anilines with α-haloketones followed by cyclization, could also be employed. google.com Modern approaches include transition-metal-catalyzed reactions that construct the indole core from anilines and various coupling partners. nih.gov The synthesis of trifluoromethyl-substituted (1H-indol-3-yl)methanol derivatives, for instance, has been achieved through the Friedel-Crafts hydroxyalkylation of indoles with trifluoromethyl ketones. beilstein-archives.org

Quinoline Synthesis: Quinolines and their 4-oxo derivatives (quinolin-4-ones) are readily synthesized from aniline precursors. nih.gov The Gould-Jacobs reaction is a classic method that involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield a quinolin-4-one. Applying this sequence to 4-(fluoromethoxy)aniline would produce 6-(fluoromethoxy)quinolin-4-one. Similarly, the Conrad-Limpach-Knorr synthesis involves the reaction of an aniline with a β-ketoester. Depending on the reaction conditions, this can lead to either quinolin-4-ones or quinolin-2-ones. These foundational heterocyclic cores can then be further functionalized to build more complex molecular architectures. nih.gov

| Heterocycle | Named Reaction | Reactants with 4-(Fluoromethoxy)aniline | Expected Product | Reference |

|---|---|---|---|---|

| Indole | Fischer Synthesis | Phenylhydrazine (from aniline) + Ketone/Aldehyde | 5-(Fluoromethoxy)indole derivative | openmedicinalchemistryjournal.com |

| Quinolin-4-one | Gould-Jacobs Reaction | Diethyl ethoxymethylenemalonate | 6-(Fluoromethoxy)quinolin-4-one | nih.gov |

| Quinolin-4-one | Conrad-Limpach Synthesis | β-Ketoester (e.g., Ethyl acetoacetate) | 6-(Fluoromethoxy)quinolin-4-one derivative | nih.gov |

Following an extensive review of scientific literature, it has been determined that there is a notable absence of published research specifically detailing the use of 4-(Fluoromethoxy)aniline hydrochloride in the synthesis of benzimidazoles, other nitrogen-containing heterocycles, or macrocyclic compounds. While the broader class of fluorinated anilines is recognized for its utility in the synthesis of various heterocyclic structures, specific studies focusing on the 4-(fluoromethoxy) derivative for these particular applications could not be identified in the available scientific databases and publications.

The synthesis of benzimidazoles, for instance, commonly involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. researchgate.netnih.govijrpc.com Fluorine-substituted anilines are often employed in the preparation of bioactive benzimidazole (B57391) derivatives, where the fluorine atom or a trifluoromethyl group can enhance pharmacological properties. nih.govmdpi.com However, the specific reactivity and synthetic pathways originating from this compound for this purpose are not documented.

Similarly, the formation of other nitrogen-containing heterocycles is a vast area of organic synthesis where aniline derivatives are crucial starting materials. ijnrd.orgutas.edu.aursc.orgekb.egorganic-chemistry.orgnih.gov Research into fluorinated heterocycles is an active field due to their applications in medicinal chemistry and materials science. researchgate.netnih.gov Despite this, the literature retrieved does not provide specific examples or methodologies for the derivatization of this compound into such heterocyclic systems.

Furthermore, the synthesis of macrocyclic compounds from aniline derivatives is a specialized area of chemistry. These complex structures often require multi-step synthetic sequences. No studies were found that describe the incorporation of the 4-(fluoromethoxy)aniline moiety into a macrocyclic framework.

Advanced Spectroscopic and Analytical Research Techniques for 4 Fluoromethoxy Aniline Hydrochloride Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural analysis of 4-(Fluoromethoxy)aniline (B6325791) hydrochloride.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons and the fluoromethoxy group. The aromatic protons are expected to appear as a complex second-order system, often approximated as an AA'BB' system, due to the similar electronic nature of the amino and fluoromethoxy substituents. The protons ortho to the amino group (H-2, H-6) would likely appear as a doublet, and the protons ortho to the fluoromethoxy group (H-3, H-5) would also present as a doublet. The protons of the fluoromethoxy group (-OCH₂F) would exhibit a characteristic doublet due to coupling with the adjacent fluorine atom. The amine protons (-NH₃⁺) in the hydrochloride salt may appear as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show four signals for the aromatic carbons, with their chemical shifts influenced by the electron-donating effects of the amino and fluoromethoxy groups. The carbon of the fluoromethoxy group (-OCH₂F) would be identifiable by its coupling to fluorine.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-(Fluoromethoxy)aniline Hydrochloride

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2, H-6 | ~7.20 (d) | - |

| H-3, H-5 | ~7.00 (d) | - |

| -OCH₂F | ~5.80 (d, JH-F ≈ 50 Hz) | - |

| -NH₃⁺ | Broad singlet | - |

| C-1 | - | ~140 |

| C-2, C-6 | - | ~120 |

| C-3, C-5 | - | ~116 |

| C-4 | - | ~155 |

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

Fluorine (¹⁹F) NMR for Fluoromethoxy Group Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine-containing functional group. southampton.ac.uk For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluoromethoxy group. This signal would appear as a triplet due to coupling with the two adjacent protons of the methylene (B1212753) group (-OCH₂F). The chemical shift of this signal provides a unique fingerprint for the fluoromethoxy moiety. researchgate.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are powerful methods for determining the connectivity of atoms within a molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. yale.edu For this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons (H-2/H-3 and H-5/H-6), confirming their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org This would definitively assign the proton signals to their corresponding carbon atoms. For instance, the proton signals at ~7.20 ppm would show a correlation to the carbon signal at ~120 ppm, confirming the C2/C6-H2/H6 assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. harvard.edu This is crucial for piecing together the molecular skeleton. For example, the protons of the fluoromethoxy group would show a correlation to the C-4 carbon, confirming the attachment of the fluoromethoxy group to the aniline (B41778) ring at the para position.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of molecular weight and elemental composition, and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, allowing for the determination of its elemental formula. For 4-(Fluoromethoxy)aniline, HRMS would be used to confirm the molecular formula C₇H₈FNO. The measured exact mass would be compared to the calculated theoretical mass to provide strong evidence for the compound's identity.

Table 2: Predicted HRMS Data for the Cation of this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique provides detailed structural information by revealing the molecule's fragmentation pathways. The fragmentation of the protonated 4-(Fluoromethoxy)aniline ion ([M+H]⁺) would likely proceed through several key pathways characteristic of anilines and ethers. miamioh.edulibretexts.orgnih.gov

A plausible fragmentation pathway could involve the loss of the fluoromethoxy group or cleavage within this group. For example, the loss of a CH₂F radical could be a potential fragmentation step. The aniline ring itself can undergo characteristic cleavages, such as the loss of HCN. miamioh.edu Analyzing these fragmentation patterns allows for the confirmation of the different structural components of the molecule and their connectivity.

Application of Ion Mobility Spectrometry for Isomer Differentiation

Ion Mobility Spectrometry (IMS), particularly when coupled with Mass Spectrometry (IM-MS), is a powerful technique for distinguishing between isomers, which have the same mass but different three-dimensional structures. researchgate.net This gas-phase separation method differentiates ions based on their size, shape, and charge, providing a collision cross-section (CCS) value that is a unique physicochemical property of the molecule. researchgate.netnih.gov

For aniline derivatives, IMS can be particularly insightful. Research on aniline and its fluoro-substituted isomers has shown that multiple species can be observed in the gas phase, often corresponding to protonation at different sites (e.g., on the amine group versus the aromatic ring). rsc.orguni-hannover.de These different protonated forms, or protomers, are technically structural isomers and can be separated by IMS. Advanced techniques like High Kinetic Energy Ion Mobility Spectrometry (HiKE-IMS) offer enhanced resolution, enabling the full separation of species that might otherwise be unresolved. rsc.orguni-hannover.de

In the context of this compound, IMS can be applied to differentiate it from its positional isomers, such as 2-(Fluoromethoxy)aniline and 3-(Fluoromethoxy)aniline. Although these isomers would have identical mass, their different shapes would result in distinct drift times and therefore different CCS values, allowing for their unambiguous identification.

Table 1: Predicted Collision Cross Section (CCS) Data for 4-(Fluoromethoxy)aniline Cation This table presents predicted data for illustrative purposes, based on computational models for similar structures.

| Adduct Ion | Predicted CCS (Ų) |

| [M+H]⁺ | 135.5 |

| [M+Na]⁺ | 142.1 |

| [M+K]⁺ | 148.3 |

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the analysis of chemical compounds, providing high-resolution separation of components within a mixture. For this compound, various chromatographic methods are essential for quality control.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile and thermally sensitive compounds like aniline derivatives. thermofisher.com The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For polar compounds such as anilines, reversed-phase HPLC is typically the method of choice, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

This method is highly effective for quantifying the main component, this compound, and detecting and quantifying any related impurities, such as precursors, byproducts, or degradation products. The high sensitivity and resolving power of HPLC allow for the detection of impurities at very low levels. thermofisher.com

Table 2: Illustrative HPLC Purity Analysis Data This table shows hypothetical data for a reversed-phase HPLC analysis.

| Peak ID | Compound Name | Retention Time (min) | Area (%) |

| 1 | Impurity A (e.g., starting material) | 3.5 | 0.08 |

| 2 | 4-(Fluoromethoxy)aniline | 5.8 | 99.85 |

| 3 | Impurity B (e.g., positional isomer) | 6.2 | 0.05 |

| 4 | Impurity C (e.g., degradation product) | 7.1 | 0.02 |

Direct analysis of polar and thermolabile compounds like aniline and its salts by Gas Chromatography (GC) can be challenging. thermofisher.com However, GC is an excellent technique for separating volatile compounds. To make aniline derivatives suitable for GC analysis, a derivatization step is often employed. thermofisher.comnih.gov This process involves reacting the analyte with a reagent to form a more volatile and thermally stable derivative.

For instance, the primary amine group of 4-(Fluoromethoxy)aniline can be reacted with reagents like 4-carbethoxyhexafluorobutyryl chloride or silylating agents to produce a less polar, more volatile derivative that can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govresearchgate.net This approach is particularly useful for separating and quantifying volatile impurities or positional isomers that may be difficult to resolve by other methods. researchgate.net

Table 3: Potential Volatile Derivatives for GC Analysis This table lists examples of derivatization strategies.

| Derivatizing Agent | Resulting Derivative Type | Expected Volatility |

| Acetic Anhydride | N-acetyl derivative | Moderate |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | N-trimethylsilyl derivative | High |

| Pentafluorobenzoyl Chloride | N-pentafluorobenzoyl derivative | High |

While 4-(Fluoromethoxy)aniline itself is not chiral, it can be used as a precursor in the synthesis of more complex molecules that do possess a chiral center. When a derivative of 4-(Fluoromethoxy)aniline is chiral, it is crucial to determine its enantiomeric purity, as different enantiomers can have vastly different biological activities. nih.gov

Chiral chromatography is the gold standard for this purpose. There are two primary strategies:

Direct Method: The enantiomeric mixture is passed through a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and thus separation.

Indirect Method: The enantiomers are first reacted with a chiral derivatizing agent to form a pair of diastereomers. elsevierpure.comnih.govresearchgate.net These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column (either GC or HPLC). elsevierpure.comnih.govresearchgate.net

The choice of method depends on the specific properties of the derivative being analyzed.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Polymorphism Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within a compound. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes. asianpubs.org

For this compound, IR and Raman spectra can be used to confirm the presence of key functional groups. For example, characteristic bands for N-H stretching and bending in the amine group, C-O-C stretching of the ether linkage, C-F stretching, and various vibrations of the aromatic ring can be identified. materialsciencejournal.org The spectrum of the hydrochloride salt will also show features distinct from the free base, particularly in the N-H stretching region, due to the formation of the anilinium ion (-NH3+). nist.gov

Furthermore, vibrational spectroscopy is a powerful tool for studying polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. mdpi.com Different polymorphs have different crystal lattice structures, which can affect the vibrational modes of the molecules. These differences are often most apparent in the low-frequency region of the Raman spectrum (lattice vibrations) but can also manifest as subtle shifts and splitting in the bands corresponding to intramolecular vibrations, such as N-H stretching, in both IR and Raman spectra. mdpi.com Identifying and controlling polymorphism is critical in the pharmaceutical industry as different forms can have different stability, solubility, and bioavailability.

Table 4: Characteristic Vibrational Frequencies for 4-(Fluoromethoxy)aniline Moiety Assignments are based on data from analogous aniline derivatives. Wavenumbers are in cm⁻¹.

| Vibrational Mode | Typical IR Frequency Range | Typical Raman Frequency Range |

| N-H Stretch (as -NH3⁺) | 2800-3100 (broad) | 2800-3100 |

| C-H Stretch (aromatic) | 3000-3100 | 3000-3100 |

| C=C Stretch (aromatic ring) | 1450-1600 | 1450-1600 |

| N-H Bend (as -NH3⁺) | 1500-1650 | 1500-1650 |

| C-N Stretch | 1250-1350 | 1250-1350 |

| C-O-C Stretch (asymmetric) | 1200-1280 | 1200-1280 |

| C-F Stretch | 1000-1100 | 1000-1100 |

Computational and Theoretical Chemistry Studies on 4 Fluoromethoxy Aniline Hydrochloride and Its Derivatives

Electronic Structure and Reactivity Analysis

The arrangement of electrons within a molecule dictates its physical and chemical properties. Computational analyses, particularly those based on quantum mechanics, allow for a detailed mapping of the electronic landscape of 4-(Fluoromethoxy)aniline (B6325791) hydrochloride, revealing key features that govern its reactivity.

Density Functional Theory (DFT) Calculations of Molecular Orbitals and Electrostatic Potential Surfaces

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov By calculating the electron density, DFT provides valuable information about the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in understanding chemical reactivity. For aniline (B41778) and its derivatives, DFT studies have been instrumental in determining properties like ionization potential, electron affinity, and the energy gap between HOMO and LUMO, which correlates with the molecule's stability and reactivity. researchgate.netpjosr.com

The molecular electrostatic potential (MEP) surface is another key output of DFT calculations. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution within the molecule. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For substituted anilines, the MEP surface highlights the influence of substituents on the electron density of the aromatic ring and the amino group. researchgate.net In the case of 4-(Fluoromethoxy)aniline hydrochloride, the electron-withdrawing nature of the fluoromethoxy group is expected to influence the electrostatic potential around the aromatic ring and the aniline nitrogen.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; a higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; a lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| MEP Surface | A 3D map of the electrostatic potential on the molecule's surface. | Visually identifies electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. |

Conformational Analysis and Energetic Profiles

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its properties and biological activity. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. Computational methods, including DFT, are widely used to perform these analyses by calculating the potential energy surface of the molecule as a function of its dihedral angles. colostate.eduacs.org

For substituted anilines, a key conformational feature is the pyramidalization of the amino group and its orientation relative to the aromatic ring. researchgate.net The presence of substituents can create steric hindrance and electronic effects that favor certain conformations. colostate.edu In this compound, the rotation around the C-O and C-N bonds would be of particular interest. By calculating the energetic profiles for these rotations, the most stable, low-energy conformations can be identified. These studies are crucial for understanding how the molecule might interact with other molecules, such as biological receptors. nih.govmdpi.com

| Dihedral Angle | Description | Expected Influence on this compound |

| C(aryl)-N-H-H | Defines the pyramidalization and orientation of the amino group. | Influenced by the electronic effects of the fluoromethoxy group and protonation. |

| C(aryl)-O-CH2-F | Describes the orientation of the fluoromethoxy group. | Steric and electronic interactions with the aromatic ring will determine preferred conformations. |

| N-C(aryl)-C(aryl)-C(aryl) | Defines the planarity of the aniline ring system. | Generally expected to be planar, but substituents can induce minor puckering. |

Reaction Mechanism Elucidation

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides a virtual laboratory to explore reaction pathways, identify intermediate structures, and calculate the energies of transition states. mdpi.comresearchgate.net

Transition State Analysis for Key Synthetic Steps

The synthesis of this compound involves several chemical transformations. Computational methods can be employed to model these reactions and identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. mdpi.com For reactions involving aniline derivatives, such as electrophilic substitution or N-alkylation, DFT calculations can provide detailed geometries of the transition states and their corresponding activation energies. mdpi.com This information is invaluable for optimizing reaction conditions and improving yields.

Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions

In many chemical reactions, there is more than one possible product. Regioselectivity refers to the preference for one direction of bond making or breaking over all others, while stereoselectivity is the preference for the formation of one stereoisomer over another. Computational analysis of the energies of different possible transition states can predict the regioselectivity and stereoselectivity of a reaction. For electrophilic aromatic substitution on 4-(Fluoromethoxy)aniline, for instance, calculations can determine whether substitution is more likely to occur at the ortho or meta positions relative to the amino group by comparing the activation energies for the formation of the different product isomers.

Intermolecular Interactions and Complexation Studies

The way molecules interact with each other governs their physical properties in the solid and liquid states, as well as their interactions with other molecules in biological systems. researchgate.net The presence of fluorine in this compound introduces the possibility of specific intermolecular interactions. researchgate.netnih.gov

| Interaction Type | Description | Potential Role in this compound |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The N-H protons of the anilinium ion are strong hydrogen bond donors. The fluorine and oxygen atoms of the fluoromethoxy group can act as weak hydrogen bond acceptors. nih.gov |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | While less common for fluorine, under certain electronic conditions, it can participate in weak halogen bonds. researchgate.net |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The phenyl ring of 4-(Fluoromethoxy)aniline can engage in stacking interactions with other aromatic systems. |

| Cation-π Interactions | A non-covalent interaction between a cation and the electron-rich face of a π system. | The protonated amino group could potentially interact with electron-rich aromatic rings of other molecules. nih.gov |

Hydrogen Bonding and Other Non-Covalent Interactions

The structure of this compound, featuring an ammonium (B1175870) group (-NH3+), a fluoromethoxy group (-OCH2F), and an aromatic ring, allows for a variety of non-covalent interactions that govern its molecular recognition, crystal packing, and physicochemical properties. Computational studies on analogous systems, particularly substituted anilines, help elucidate the nature and strength of these interactions.

Hydrogen Bonding: The primary hydrogen bond donor in the hydrochloride salt is the ammonium group (-NH3+). The nitrogen-bound hydrogens can form strong hydrogen bonds with suitable acceptors. In the solid state or in solution, the chloride ion (Cl-) is a primary hydrogen bond acceptor. Computational studies on similar aniline derivatives complexed with water have shown that substituents on the aniline ring can modulate the electron density and, consequently, the strength of N-H bonds and their hydrogen-bonding capabilities. rsc.org The fluoromethoxy group, with its oxygen and fluorine atoms, introduces potential hydrogen bond acceptor sites. While the oxygen atom is a classical hydrogen bond acceptor, the role of organic fluorine is more complex. rsc.org

Other Non-Covalent Interactions:

Halogen Bonding: The fluorine atom in the fluoromethoxy group can act as a halogen bond acceptor. researchgate.net In certain electronic environments, particularly when influenced by electron-withdrawing groups, fluorine can also participate in halogen bonding as a donor, a phenomenon explored through the concept of a "σ-hole". rsc.org

C-H···π Interactions: The hydrogens of the fluoromethoxy group or the aromatic ring can interact with the π-electron cloud of an adjacent aromatic ring. These interactions are known to be significant in various chemical and biological systems. acs.org

π-π Stacking: The aromatic rings of two molecules can stack upon each other, an interaction driven by electrostatic and van der Waals forces.

Computational methods like Density Functional Theory (DFT), Atoms in Molecules (AIM), and Natural Bond Orbital (NBO) analysis are employed to characterize these interactions. rsc.orgtandfonline.com For instance, NBO analysis can reveal details about charge transfer between interacting molecules, providing a quantitative measure of interaction strength. rsc.org Studies on fluorinated anilines have demonstrated that fluorine substitution significantly influences the formation and patterns of hydrogen and halogen bonds. researchgate.net

| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Computational Investigation Methods |

| Hydrogen Bond | Ammonium (-NH3+) | Chloride (Cl-), Oxygen (-O-), Fluorine (-F) | DFT, NBO, AIM rsc.orgtandfonline.com |

| Halogen Bond | C-F | Nitrogen, Oxygen, π-systems | Electrostatic Surface Potential (ESP) researchgate.net |

| C-H···π | Aromatic C-H, Methoxy (B1213986) C-H | Aromatic Ring | Symmetry-Adapted Perturbation Theory (SAPT) |

| π-π Stacking | Aromatic Ring | Aromatic Ring | DFT with dispersion correction (DFT-D) |

Molecular Docking and Dynamics Simulations for Receptor Binding Hypotheses (in research context)

Molecular docking and molecular dynamics (MD) simulations are pivotal in drug discovery and molecular biology to hypothesize how a ligand, such as a derivative of 4-(Fluoromethoxy)aniline, might bind to a biological target, typically a protein receptor. unar.ac.id Aniline and quinazoline (B50416) derivatives are common scaffolds in the design of kinase inhibitors, making these computational techniques particularly relevant. ijcce.ac.irnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the receptor's active site and scoring them based on a force field that estimates the binding affinity. For aniline derivatives, docking studies have been used to explore binding to targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinase 2 (CDK2). ijcce.ac.irnih.govnih.gov These studies often reveal key hydrogen bonds and hydrophobic interactions that stabilize the complex. For example, the aniline nitrogen and substituents can form crucial hydrogen bonds with amino acid residues like methionine and threonine in the ATP-binding pocket of kinases. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time. chemmethod.com These simulations model the atomic-level movements of the protein and ligand, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions. This helps refine the static picture provided by docking and can reveal conformational changes that occur upon ligand binding. chemmethod.com For derivatives of 4-(Fluoromethoxy)aniline, MD simulations could verify the stability of interactions involving the fluoromethoxy group and the ammonium head, ensuring they remain favorably oriented within the binding pocket.

| Target Receptor (Example from Aniline Derivatives) | Key Interacting Residues (Hypothetical) | Role of 4-(Fluoromethoxy)aniline Moiety | Predicted Binding Score (Illustrative) |

| EGFR Tyrosine Kinase nih.gov | Met769, Thr766 | N-H forms H-bond; Fluoromethoxy group occupies hydrophobic pocket. | -8.5 kcal/mol |

| VEGFR-2 ijcce.ac.ir | Cys919, Asp1046 | Aniline ring forms π-π stacking; Fluorine may form specific contacts. | -9.2 kcal/mol |

| CDK2 nih.gov | Leu83, Lys33 | Ammonium group forms salt bridge; Aromatic ring interacts with backbone. | -7.9 kcal/mol |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which serves as a crucial tool for validating molecular structures and interpreting experimental spectra. For this compound, theoretical calculations can predict infrared (IR), Raman, and UV-Visible (UV-Vis) spectra.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule can be calculated using methods like Density Functional Theory (DFT), often with basis sets such as 6-311++G(d,p). researchgate.net These calculations yield a set of harmonic frequencies corresponding to specific vibrational modes (e.g., N-H stretching, C-O stretching, aromatic C-H bending). The computed IR and Raman spectra can be compared directly with experimental data. researchgate.netresearchgate.net Such comparisons help in the assignment of absorption bands in the experimental spectra to specific molecular motions. For substituted anilines, computational studies have successfully predicted the shifts in vibrational frequencies caused by different substituent groups. researchgate.net The presence of the fluoromethoxy group would be expected to introduce characteristic C-F and C-O stretching frequencies, the positions of which can be predicted computationally.

Electronic Spectroscopy (UV-Vis): The electronic absorption spectra of molecules, which arise from electron transitions between molecular orbitals, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net These calculations provide the vertical excitation energies and oscillator strengths for electronic transitions. researchgate.net The calculated maximum absorption wavelengths (λmax) can then be compared with experimental UV-Vis spectra. researchgate.net For aniline derivatives, computational studies have been used to understand how substituents affect the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn influences the λmax values. researchgate.net The fluoromethoxy substituent's electronic effect (a combination of inductive withdrawal from fluorine and resonance donation from oxygen) would be reflected in the predicted UV-Vis spectrum.

| Spectroscopic Technique | Predicted Parameter | Computational Method | Typical Basis Set | Comparison with Experiment |

| FT-IR | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP) | 6-311++G(d,p) researchgate.net | Aids in peak assignment; predicted values often scaled to match experiment. |

| FT-Raman | Raman Scattering Frequencies (cm⁻¹) | DFT (e.g., B3LYP) | 6-311++G(d,p) researchgate.net | Complements IR data; helps identify symmetric vibrations. |

| UV-Vis | Max. Absorption Wavelength (λmax) | TD-DFT | 6-311++G(d,p) | Qualitatively reproduces spectra and trends in λmax upon substitution. researchgate.net |

Exploration of 4 Fluoromethoxy Aniline Hydrochloride As a Building Block in Advanced Organic Synthesis Research

Design and Synthesis of Fluorinated Aniline-Based Scaffolds for Chemical Biology Research

Fluorinated aniline (B41778) derivatives are foundational components in the synthesis of novel molecular scaffolds for chemical biology. The presence of the fluoromethoxy group (-OCHF₂) in 4-(Fluoromethoxy)aniline (B6325791) hydrochloride is particularly significant. This group can modulate properties such as lipophilicity, metabolic stability, and binding interactions, which are critical for the development of biologically active compounds. nbinno.com Researchers utilize this building block to construct more elaborate molecular architectures that can be used to probe biological systems.

The synthesis process often involves leveraging the reactivity of the aniline amine group for reactions such as amide bond formation, N-alkylation, or participation in cyclization reactions to form heterocyclic systems. ossila.com For instance, it can be used as a key precursor in the synthesis of substituted bicyclic heterocyles, such as quinolines and benzimidazoles, which are prevalent motifs in pharmacologically active molecules. ossila.com The fluoromethoxy group often remains intact throughout these synthetic sequences, imparting its unique properties to the final scaffold. The strategic incorporation of this group is a deliberate design choice aimed at enhancing the molecular properties of the resulting research tools.

Precursor Role in the Development of Targeted Organic Molecules for Research Applications

As a precursor, 4-(Fluoromethoxy)aniline hydrochloride is instrumental in the creation of molecules designed for specific research targets. Its utility is analogous to that of other fluorinated anilines, such as 4-(trifluoromethoxy)aniline, which are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.comguidechem.com The fluoromethoxy group can serve as a lipophilic hydrogen bond acceptor, influencing how a molecule interacts with biological targets like enzymes or receptors. nbinno.com